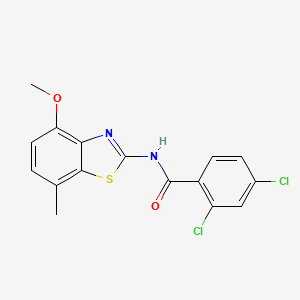

2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, is a benzamide derivative with potential applications in various fields, including medicinal chemistry. Benzamide derivatives are known for their diverse biological activities and are often explored for their therapeutic potential. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and studied, which can provide insights into the chemistry and properties of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves multistep reactions, starting from basic aromatic acids or amines. For instance, the synthesis of a related compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a nine-step process with a 1% overall yield . This suggests that the synthesis of the compound of interest may also involve a multistep process, potentially starting from 2,4-dichlorobenzoic acid and an appropriately substituted benzothiazole.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions. For example, two novel benzothiazoles were characterized and their crystal structures were determined, showing discrete dimers connected into a three-dimensional network by hydrogen bonds and π-π stacking interactions . Similar analysis techniques would likely reveal the molecular structure and intermolecular interactions present in 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cycloadditions, as seen in the synthesis of methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate via a Diels-Alder reaction . The reactivity of the compound of interest may include reactions at the amide group or the benzothiazole moiety, potentially leading to the formation of new derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and methyl groups can affect these properties. For example, the crystal structures of related compounds showed that intermolecular hydrogen bonds and π-π interactions can influence the solid-state packing and, consequently, the melting points and solubility . The specific physical and chemical properties of 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide would need to be determined experimentally, but they are likely to be similar to those of structurally related compounds.

Applications De Recherche Scientifique

Importance in Medicinal Chemistry

2,4-Dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, as a derivative of benzothiazole, is an integral part of a broad spectrum of bioactive molecules within the realm of medicinal chemistry. Benzothiazoles are pivotal in pharmaceutical research due to their diverse pharmacological properties. This compound, by virtue of its benzothiazole core, is associated with a wide range of biological activities. These activities span across antimicrobial, anticancer, antidiabetic, and antiviral effects, among others. The benzothiazole moiety, in particular, has been a focus of intensive study due to its structural diversity and significant therapeutic potential (Keri et al., 2015).

Applications in Drug Development

The structural flexibility of benzothiazoles, including 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, allows for the development of novel therapeutic agents. This flexibility is crucial for the design of compounds targeting specific biological pathways, thereby enhancing drug efficacy and safety profiles. Benzothiazole derivatives have been identified as potential candidates for treating a variety of conditions, underscoring their significance in drug discovery processes. Their role extends beyond mere therapeutic applications to include diagnostic and pathologic probes, reflecting the broad utility of this chemical framework in modern medicinal practices (Keri et al., 2015).

Antimicrobial and Antiviral Potency

Recent research has highlighted the antimicrobial and antiviral capabilities of benzothiazole derivatives, affirming their potential in addressing global health challenges such as antibiotic resistance and emerging viral pathogens. These compounds, including 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, are being explored for their efficacy against a range of microbial and viral agents. The urgency for new antimicrobial and antiviral therapies is underscored by the rise in drug-resistant infections and the ongoing COVID-19 pandemic, positioning benzothiazole derivatives as valuable assets in the development of next-generation pharmaceuticals (Elamin et al., 2020).

Propriétés

IUPAC Name |

2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2S/c1-8-3-6-12(22-2)13-14(8)23-16(19-13)20-15(21)10-5-4-9(17)7-11(10)18/h3-7H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVVOPDRPJJULI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2510754.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2510758.png)

![(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2510759.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2510760.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2510761.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2510765.png)

![2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2510767.png)

![1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2510771.png)

![N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2510773.png)